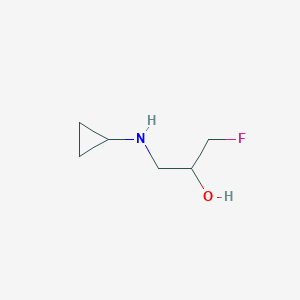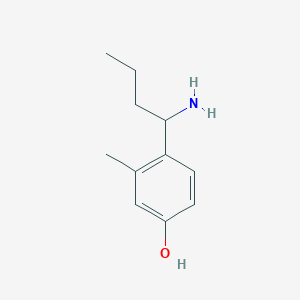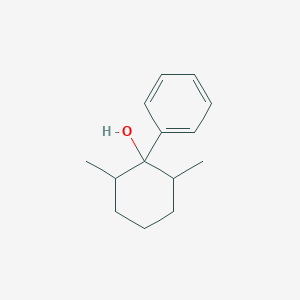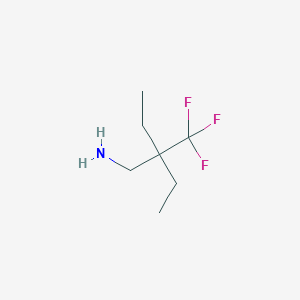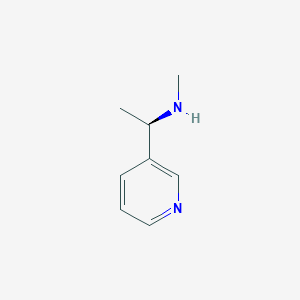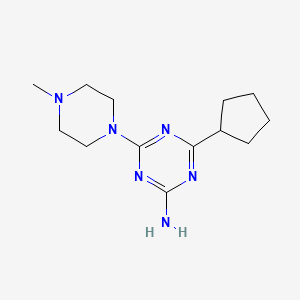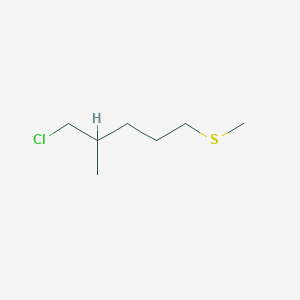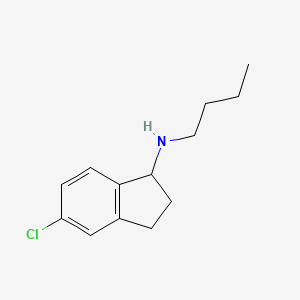![molecular formula C7H13N B13248471 (1R,6S)-Bicyclo[4.1.0]heptan-2-amine](/img/structure/B13248471.png)
(1R,6S)-Bicyclo[4.1.0]heptan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,6S)-Bicyclo[410]heptan-2-amine is a bicyclic amine compound with a unique structure that includes a cyclopropane ring fused to a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-Bicyclo[4.1.0]heptan-2-amine typically involves the cycloisomerization of 1,6-enynes. This process can be catalyzed by transition metals such as platinum (II) or gold (I). The reaction conditions often include the use of specific ligands and solvents to facilitate the cycloisomerization process .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of transition metal-catalyzed cycloisomerization can be scaled up for industrial applications. The choice of catalysts, ligands, and reaction conditions would be optimized for large-scale production to ensure high yield and purity.
化学反応の分析
Types of Reactions
(1R,6S)-Bicyclo[4.1.0]heptan-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or halides for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.
科学的研究の応用
(1R,6S)-Bicyclo[4.1.0]heptan-2-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (1R,6S)-Bicyclo[4.1.0]heptan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Bicyclo[4.1.0]heptenes: These compounds share a similar bicyclic structure but differ in their functional groups and reactivity.
Cyclopropylamines: These compounds contain a cyclopropane ring and an amine group, similar to (1R,6S)-Bicyclo[4.1.0]heptan-2-amine, but with different overall structures and properties.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a cyclopropane and a cyclohexane ring. This combination of features gives it distinct chemical and physical properties, making it valuable for various research and industrial applications.
特性
分子式 |
C7H13N |
|---|---|
分子量 |
111.18 g/mol |
IUPAC名 |
(1R,6S)-bicyclo[4.1.0]heptan-2-amine |
InChI |
InChI=1S/C7H13N/c8-7-3-1-2-5-4-6(5)7/h5-7H,1-4,8H2/t5-,6+,7?/m0/s1 |
InChIキー |
WPUVOLWCVQYEPT-GFCOJPQKSA-N |
異性体SMILES |
C1C[C@H]2C[C@H]2C(C1)N |
正規SMILES |
C1CC2CC2C(C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Difluoro-N-[3-(1H-imidazol-1-yl)propyl]aniline](/img/structure/B13248393.png)
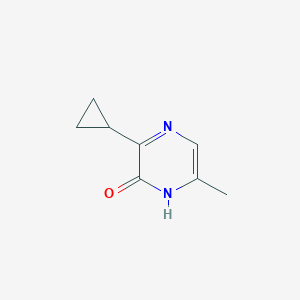
![{3-[(4-Ethylcyclohexyl)amino]propyl}dimethylamine](/img/structure/B13248408.png)
![4-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine](/img/structure/B13248412.png)
